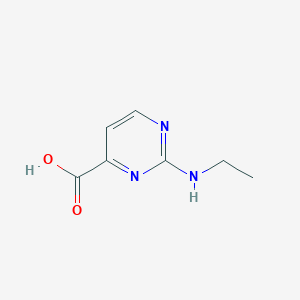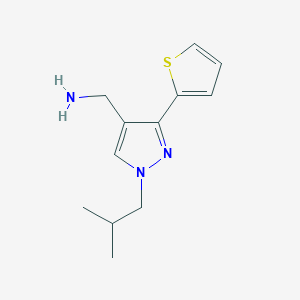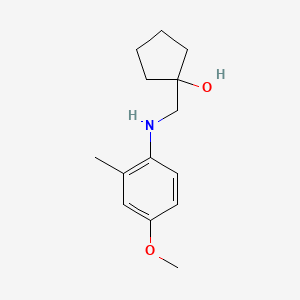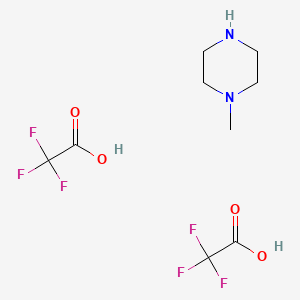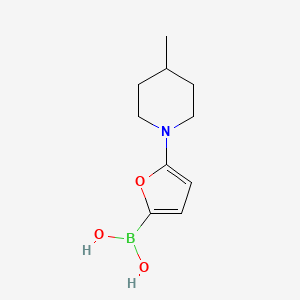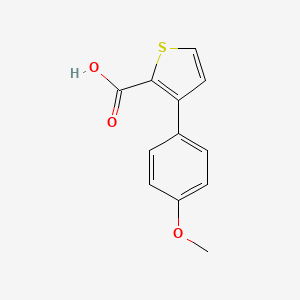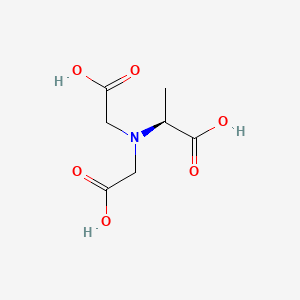
Methylglycine diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylglycine diacetic acid is a biodegradable complexing agent known for its ability to form stable chelate complexes with metal ions. It is widely used in various industrial and environmental applications due to its excellent biodegradability and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylglycine diacetic acid can be synthesized through the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis of the intermediate diacetonitrile to the trisodium salt and subsequent acidification with mineral acids . This method achieves a high overall yield and low levels of impurities.
Industrial Production Methods
Industrial production of this compound involves the use of inexpensive raw materials and simple reaction control at relatively low pressures and temperatures. The process aims to achieve high space-time yields and minimize impurities, particularly nitrilotriacetic acid, which is suspected of being carcinogenic .
Chemical Reactions Analysis
Types of Reactions
Methylglycine diacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable 1:1 chelate complexes with metal ions such as calcium and magnesium.
Hydrolysis: The intermediate diacetonitrile formed during synthesis is hydrolyzed to produce the trisodium salt.
Common Reagents and Conditions
Methanal and Hydrogen Cyanide: Used in the double cyanomethylation step.
Mineral Acids: Used for acidification during the hydrolysis step.
Major Products Formed
Trisodium Salt: The primary product formed during the synthesis of this compound.
Scientific Research Applications
Methylglycine diacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
Methylglycine diacetic acid exerts its effects by forming stable chelate complexes with metal ions. This increases the solubility and bioavailability of metal ions, facilitating their uptake in biological systems . The molecular targets include metal ions such as iron and arsenic, and the pathways involved are related to metal ion transport and bioavailability .
Comparison with Similar Compounds
Methylglycine diacetic acid is compared with other similar compounds such as:
Glutamic acid N,N-diacetic acid: Another biodegradable chelating agent with similar applications.
Aspartic acid N,N-diacetic acid: Known for its biodegradability and use in similar applications.
Ethylenediaminetetraacetic acid: A widely used chelating agent but with lower biodegradability compared to this compound.
This compound stands out due to its excellent biodegradability and low toxicity, making it a more environmentally friendly option compared to traditional chelating agents .
Properties
CAS No. |
29578-05-0 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
CIEZZGWIJBXOTE-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



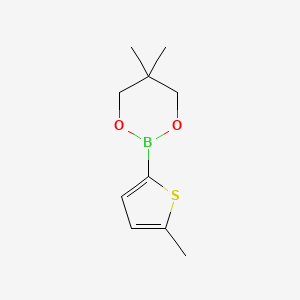
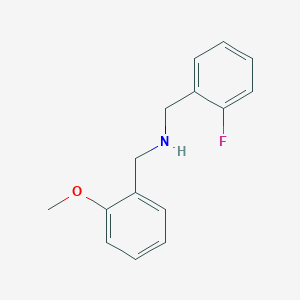
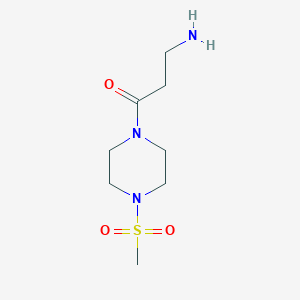
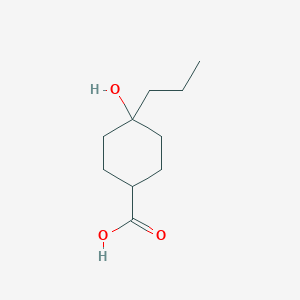
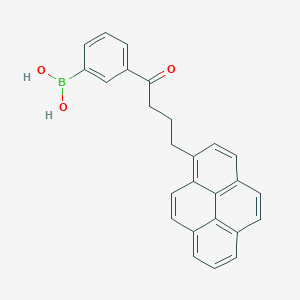

![[2,3'-Bipyridin]-3-ylmethanamine](/img/structure/B13345628.png)
